

A Researcher's Guide to Confirming the Identity of 2-Bromo-4-nitrophenol

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Compound of Interest

Compound Name: 2-Bromo-4-nitrophenol

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For scientists and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity is a critical checkpoint. This guide provides a comparative framework for the identification of **2-Bromo-4-nitrophenol**, a key intermediate in various synthetic pathways. We will explore the synthesis of this compound and its potential alternatives, offering a side-by-side analysis of experimental data to aid researchers in distinguishing the target product from possible byproducts.

Synthesis and Potential Byproducts: A Comparative Overview

The synthesis of **2-Bromo-4-nitrophenol** is commonly achieved through the electrophilic bromination of p-nitrophenol. However, this reaction can sometimes lead to the formation of over-brominated byproducts, with 2,6-dibromo-4-nitrophenol being a notable example. Understanding the differences in reaction outcomes and the physical properties of these compounds is the first step in successful product identification.

Compound	Starting Material	Reagents	Typical Yield	Melting Point (°C)
2-Bromo-4-nitrophenol	p-Nitrophenol	Br ₂ in Acetic Acid	Variable	111-115[1]
2,6-dibromo-4-nitrophenol	p-Nitrophenol	Excess Br ₂ in Acetic Acid	Up to 98%[2]	141-142[3]
p-Nitrophenol (Unreacted)	-	-	-	113-114[4]

Spectroscopic Data for Product Confirmation

Definitive identification of the synthesized product relies on a suite of analytical techniques. Here, we compare the key spectroscopic data for **2-Bromo-4-nitrophenol**, its common byproduct, and the starting material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing between these structurally similar compounds based on the chemical shifts and splitting patterns of the aromatic protons.

Compound	¹ H NMR (Aromatic Region, ppm)
2-Bromo-4-nitrophenol	δ ~8.4 (d, J≈2.5 Hz, 1H), ~8.1 (dd, J≈9.0, 2.5 Hz, 1H), ~7.2 (d, J≈9.0 Hz, 1H)
2,6-dibromo-4-nitrophenol	δ ~8.3 (s, 2H)
p-Nitrophenol	δ ~8.2 (d, J≈9.0 Hz, 2H), ~6.9 (d, J≈9.0 Hz, 2H) [4]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. Key vibrational frequencies can help differentiate the products.

Compound	Key IR Absorptions (cm ⁻¹)
2-Bromo-4-nitrophenol	~3400 (O-H stretch), ~1580 & ~1340 (NO ₂ stretch), ~1270 (C-O stretch), ~600-800 (C-Br stretch)
2,6-dibromo-4-nitrophenol	~3400 (O-H stretch), ~1570 & ~1330 (NO ₂ stretch), ~1260 (C-O stretch), ~600-800 (C-Br stretch)
p-Nitrophenol	~3300 (O-H stretch, broad), ~1590 & ~1340 (NO ₂ stretch), ~1300 (C-O stretch)

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of the compound and provides characteristic fragmentation patterns. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) is a key diagnostic feature.

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks
2-Bromo-4-nitrophenol	217/219 (M ⁺ , M ⁺⁺²)[5][6]	187/189 ([M-NO] ⁺), 171/173 ([M-NO ₂] ⁺), 138 ([M-Br] ⁺)
2,6-dibromo-4-nitrophenol	295/297/299 (M ⁺ , M ⁺⁺² , M ⁺⁺⁴)	265/267/269 ([M-NO] ⁺), 249/251/253 ([M-NO ₂] ⁺), 216/218 ([M-Br] ⁺)
p-Nitrophenol	139 (M ⁺)[7]	109 ([M-NO] ⁺), 93 ([M-NO ₂] ⁺)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

- **Instrumentation:** Utilize a 300 MHz or higher field NMR spectrometer.
- **Data Acquisition:** Acquire a standard ^1H NMR spectrum.
- **Data Processing:** Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- **Analysis:** Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to elucidate the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) method is recommended. Place a small amount of the solid directly onto the ATR crystal.
- **Instrumentation:** Use a Fourier-transform infrared spectrometer.
- **Data Acquisition:** Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum.
- **Data Processing:** The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
- **Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

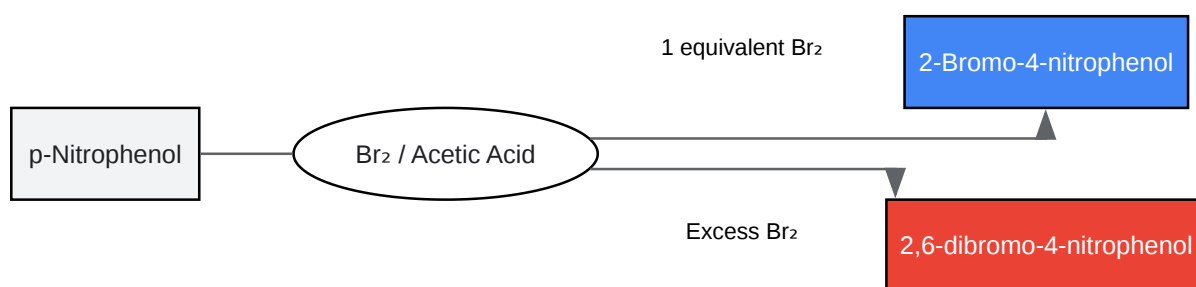
Mass Spectrometry (MS)

- **Sample Preparation:** Dissolve a small amount of the sample in a volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
- **Instrumentation:** Employ a mass spectrometer, for example, one equipped with an Electron Ionization (EI) source.
- **Data Acquisition:** Introduce the sample into the ion source. Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-350 amu).

- Analysis: Identify the molecular ion peak and observe the characteristic isotopic pattern for bromine-containing compounds. Analyze the fragmentation pattern to further confirm the structure.

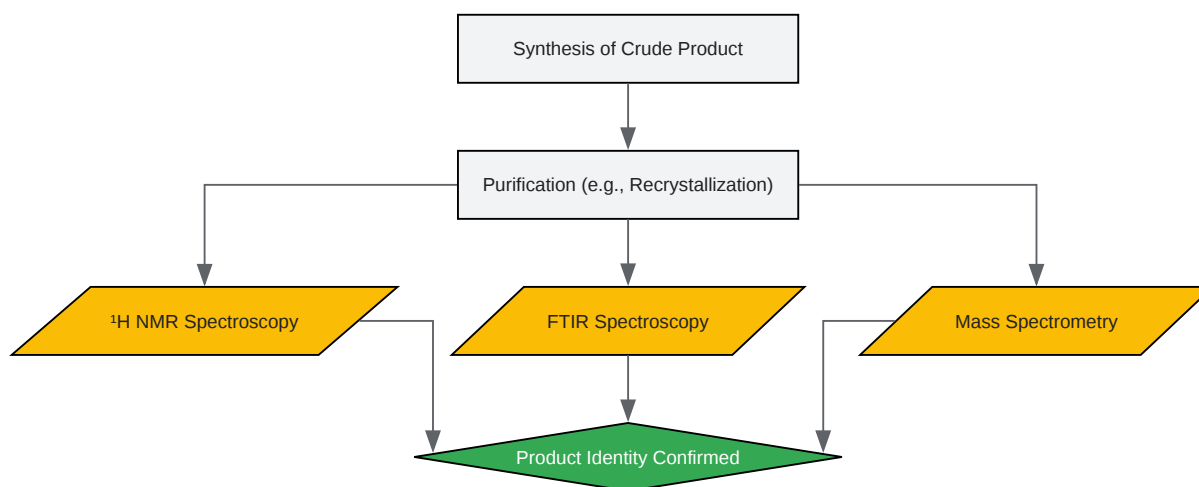
Visualizing the Workflow and Logic

To further clarify the process of synthesis and identification, the following diagrams illustrate the key pathways and logical steps involved.



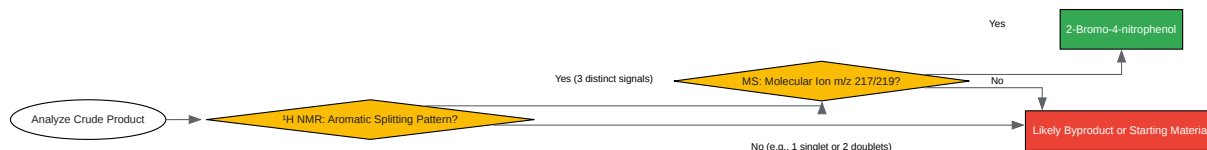
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Caption: Synthesis of **2-Bromo-4-nitrophenol** and a potential byproduct.



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Caption: Experimental workflow for product confirmation.



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